molecular formula C8H10ClNO2 B8321164 Pyridinium, 1-(ethoxycarbonyl)-, chloride CAS No. 63755-30-6

Pyridinium, 1-(ethoxycarbonyl)-, chloride

Cat. No. B8321164
CAS RN: 63755-30-6
M. Wt: 187.62 g/mol
InChI Key: INSLBRUELNHTIH-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Pyridinium, 1-(ethoxycarbonyl)-, chloride is a useful research compound. Its molecular formula is C8H10ClNO2 and its molecular weight is 187.62 g/mol. The purity is usually 95%.
BenchChem offers high-quality Pyridinium, 1-(ethoxycarbonyl)-, chloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Pyridinium, 1-(ethoxycarbonyl)-, chloride including the price, delivery time, and more detailed information at info@benchchem.com.

properties

CAS RN

63755-30-6

Molecular Formula

C8H10ClNO2

Molecular Weight

187.62 g/mol

IUPAC Name

ethyl pyridin-1-ium-1-carboxylate;chloride

InChI

InChI=1S/C8H10NO2.ClH/c1-2-11-8(10)9-6-4-3-5-7-9;/h3-7H,2H2,1H3;1H/q+1;/p-1

InChI Key

INSLBRUELNHTIH-UHFFFAOYSA-M

Canonical SMILES

CCOC(=O)[N+]1=CC=CC=C1.[Cl-]

Origin of Product

United States

Synthesis routes and methods

Procedure details

A solution of pyridine (320 g, 4.05 mol) in acetonitrile (1600 mL) was cooled to −25° C. and treated with ethyl chloroformate (440 g, 4.05 mol) over about 0.75 hours, keeping the temperature below −15° C. A very thick slurry of the intermediate N-ethoxycarbonylpyridinium chloride salt was formed. This suspension was stirred at −30 to −15° C. for 2 hours. Triethyl phosphite (671.2 g, 4.04 mol) was then added over about 1 hour while keeping the temperature in the same range. A yellow solution results. This was allowed to warm to ambient temperature overnight and the solvent was distilled off under vacuum to a maximum temperature of 60° C. The residual oil was dissolved in dichloromethane (2000 mL) and stirred with a mixture of water (500 mL) and concentrated hydrochloric acid (20 mL) at ambient temperature for 3 hours. The phases were separated and the dichloromethane solution washed with water (500 mL) and then with a solution of 1 g potash in 500 mL water. The pH of this wash is checked after IS minutes agitation and if in the 6-8 range, the dichloromethane solution is water-washed again and the solvent is removed under vacuum to a temperature of 70° C. (oil-pump vacuum was used towards the end of the distillation) to leave 1144 g (98%) of diethyl N-ethoxycarbonyl-1,4-dihydropyridine-4-phosphonate (DHP-Phosphonate). This material was a 91:9 mixture of DHP-Phosphonate and its 1,2-isomer.
Quantity
320 g
Type
reactant
Reaction Step One
Quantity
1600 mL
Type
solvent
Reaction Step One
Quantity
440 g
Type
reactant
Reaction Step Two

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.